molecular formula C13H18BN3O2 B13976930 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrazolo[3,4-B]pyridine

Cat. No.: B13976930
M. Wt: 259.11 g/mol
InChI Key: GZQJZFNKFAOVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a boronic ester derivative of pyrazolo[3,4-b]pyridine. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable reagent in the field of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the borylation of the corresponding pyrazolo[3,4-b]pyridine precursor. A common method includes the use of bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine primarily undergoes:

Common Reagents and Conditions

    Palladium Catalysts: Such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols: Resulting from oxidation reactions.

Scientific Research Applications

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the halide. This complex undergoes transmetallation, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group acts as a nucleophile, facilitating the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific structure, which combines the pyrazolo[3,4-b]pyridine core with a boronic ester group. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable tool for chemists.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)10-7-6-9-8-15-17(5)11(9)16-10/h6-8H,1-5H3

InChI Key

GZQJZFNKFAOVRE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=C2)C=NN3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.